molecular formula C13H10O4S B1298343 4-Formyl-2-methoxyphenyl thiophene-2-carboxylate CAS No. 361472-61-9

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B1298343
CAS No.: 361472-61-9
M. Wt: 262.28 g/mol
InChI Key: ZOLFWKYWRIZFDP-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate (4F2MPC) is an organosulfur compound that has been studied for its potential applications in scientific research. 4F2MPC is a thiophene derivative that is highly reactive and has been used as a precursor in the synthesis of various organosulfur compounds, such as thiophene carboxylic acids and thiophene-2-carboxamides. It is also used as a building block in the synthesis of various heterocyclic compounds. 4F2MPC has been studied for its potential applications in biochemistry and physiology, as well as for its possible therapeutic effects.

Scientific Research Applications

Antimicrobial and Antioxidant Studies

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate derivatives have shown significant applications in antimicrobial and antioxidant studies. For instance, specific derivatives like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and demonstrated remarkable antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Mass Spectrometry of Substituted Thiophene-2-Carboxylic Acids

The compound has also been studied in the context of mass spectrometry. Research on the mass spectra of various substituted thiophene-2-carboxylic acids, including those similar to this compound, has provided insights into their structural properties and potential applications in analytical chemistry (Fisichella et al., 1982).

Synthesis and Functional Derivatives

In organic synthesis, this compound has been utilized to create various functional derivatives. For example, acylation of vanillin with isonicotinoyl chloride has led to the formation of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, which was further converted into multiple functional derivatives, including those with isoxazole and isothiazole heterocycles (Potkin et al., 2019).

Antimicrobial Evaluation of Novel Derivatives

The compound has also been a focus in the development of new antimicrobial agents. For example, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities, showing significant potential in this field (Noolvi et al., 2016).

Safety and Hazards

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate is labeled as an irritant . For safe handling, users should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-16-11-7-9(8-14)4-5-10(11)17-13(15)12-3-2-6-18-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLFWKYWRIZFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354590
Record name 4-formyl-2-methoxyphenyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361472-61-9
Record name 4-formyl-2-methoxyphenyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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